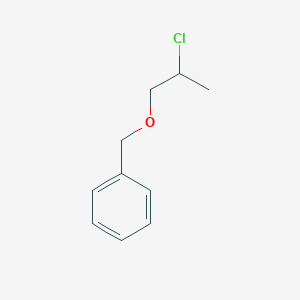

((2-Chloropropoxy)methyl)benzene

CAS No.:

Cat. No.: VC17459383

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClO |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 2-chloropropoxymethylbenzene |

| Standard InChI | InChI=1S/C10H13ClO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

| Standard InChI Key | QURCDHGRRMNDSM-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCC1=CC=CC=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

((2-Chloropropoxy)methyl)benzene features a benzene ring substituted with a methyl group bonded to a 2-chloropropoxy chain. The propoxy group consists of a three-carbon chain with a chlorine atom at the second position, creating a secondary alkyl chloride. This configuration imparts both hydrophobic (aromatic ring) and polar (ether and chloro groups) regions, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO | |

| Molecular Weight (g/mol) | 184.66 | |

| CAS Number | 17229-23-1 | |

| Purity | ≥95% |

Stereochemical Considerations

Synthesis and Manufacturing

Industrial-Scale Production

The synthesis of ((2-Chloropropoxy)methyl)benzene commonly employs Williamson ether synthesis, a two-step process involving:

-

Alkylation of Benzyl Alcohol: Benzyl alcohol reacts with 1,2-epoxypropane to form benzyl glycidyl ether.

-

Chlorination: The secondary hydroxyl group in the propoxy chain is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Alternative routes include:

-

Nucleophilic Substitution: Reaction of benzyl chloride with 2-chloropropanol under basic conditions.

-

Grignard Reagent Utilization: Though less common, benzylmagnesium chloride may react with 2-chloroethyl oxirane to form the target compound .

Quality Control

Industrial producers like Aromsyn Co., Ltd., implement rigorous quality assurance protocols, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .

Physicochemical Properties

Physical Properties

-

Solubility: Miscible with polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in alcohols. Limited solubility in water (<0.1 g/L at 25°C) .

-

Boiling Point: Estimated 245–250°C (extrapolated from analogous compounds).

-

Density: ~1.12 g/cm³ (predicted via computational models).

Chemical Reactivity

The compound exhibits dual reactivity:

-

Ether Group: Participates in nucleophilic substitutions (e.g., SN2 reactions with strong bases).

-

Chlorine Atom: Undergoes elimination (dehydrohalogenation) or substitution reactions under basic or nucleophilic conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antihistamines: Functionalization of the chloro group enables coupling with amine-containing pharmacophores.

-

Anticancer Agents: The aromatic core facilitates π-π stacking interactions with biological targets .

Materials Science

-

Polymer Modifiers: Incorporation into epoxy resins enhances thermal stability.

-

Liquid Crystals: The rigid benzene ring and flexible propoxy chain contribute to mesophase formation .

Agrochemicals

-

Herbicide Synthons: Chlorine substitution improves lipid solubility, aiding plant membrane penetration.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Comparison

Recent Advances and Future Directions

Custom Synthesis Trends

Manufacturers now offer gram-to-kilogram-scale synthesis with tailored purity profiles (≥99% for catalytic applications) .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume